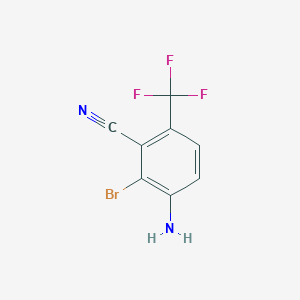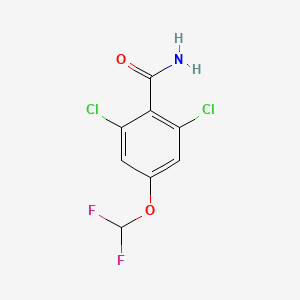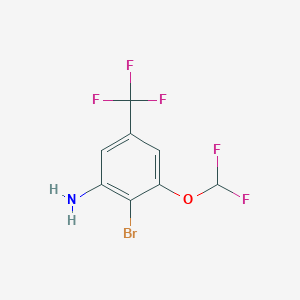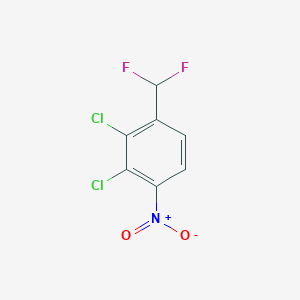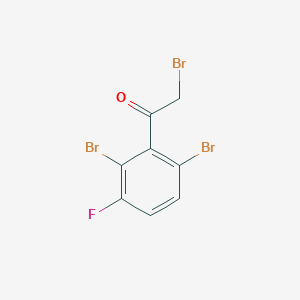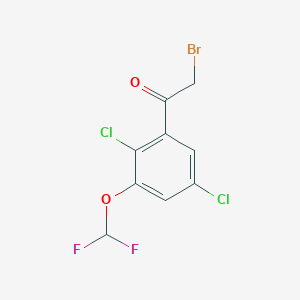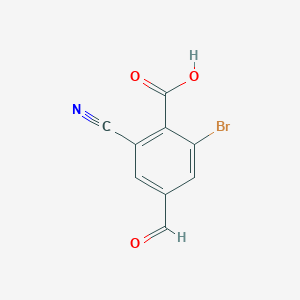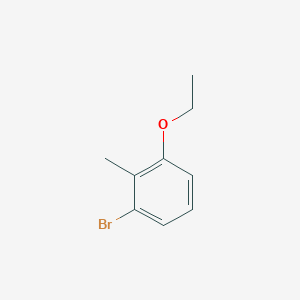
2-Bromo-6-ethoxytoluene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Medical Intermediates
2-Bromo-6-ethoxytoluene plays a significant role as an intermediate in the synthesis of various medical compounds. For instance, its derivatives have been utilized in the preparation of non-steroidal anti-inflammatory agents. This includes the synthesis of compounds like nabumetone and naproxen, where methods such as microwave-assisted conditions and electrochemical bromination have been employed for efficient production (Xu & He, 2010), (Jiang-he, 2010).
Chemical Reactions and Transformations
The compound's ability to undergo various chemical reactions is crucial in synthetic chemistry. Studies have explored its role in regioselective ethoxybromination of enamides to yield α-bromo hemiaminals, which can be further transformed into other compounds (Nocquet‐Thibault et al., 2013). Additionally, the behavior of bromo-derivatives of 2- and 3-ethoxypyridine under different conditions has been investigated for potential applications in chemical synthesis (Hertog & Bruyn, 2010).
Spectroscopic and Structural Analysis
Spectroscopic and structural analysis of derivatives of this compound is pivotal in understanding their chemical properties and potential applications. For example, studies involving spectroscopic techniques, X-ray diffraction, and DFT approaches have been conducted to analyze compounds like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol for insights into their molecular structure and reactivity (Demircioğlu et al., 2019).
Potential Pharmaceutical Applications
Research has also delved into the pharmaceutical potential of compounds derived from this compound. For instance, 2-bromo-6-methoxynaphthalene, a closely related compound, has been investigated for its anti-cancer activities through molecular docking studies, suggesting its potential as a pharmaceutical product (Saji et al., 2021).
Exploration of Molecular Interactions
The study of molecular interactions involving derivatives of this compound can provide valuable insights into chemical behavior and applications. For example, the formation and dissociation of solute-solvent complexes involving similar compounds have been observed and analyzed using two-dimensional infrared vibrational echo spectroscopy, offering a deeper understanding of chemical interactions at the molecular level (Zheng et al., 2006).
Orientations Futures
While specific future directions for 2-Bromo-6-ethoxytoluene are not mentioned in the search results, borinic acids, a subclass of organoborane compounds, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This suggests potential future applications for similar compounds in these areas.
Propriétés
IUPAC Name |
1-bromo-3-ethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYAGJGFKIUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



